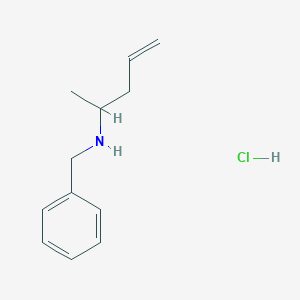

N-Benzylpent-4-en-2-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Benzylpent-4-en-2-amine;hydrochloride is a chemical compound with the molecular formula C₁₂H₂₄ClN It is a derivative of pent-4-en-2-amine with a benzyl group attached to the nitrogen atom, and it exists as a hydrochloride salt

Synthetic Routes and Reaction Conditions:

Reduction of Nitriles: One common synthetic route involves the reduction of nitriles to amines. This can be achieved using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over platinum.

Amide Reduction: Another method is the reduction of amides, which can be converted into amines using similar reducing agents.

Substitution Reactions: N-Benzylpent-4-en-2-amine can be synthesized through substitution reactions involving benzyl halides and pent-4-en-2-amine.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

Oxidation: N-Benzylpent-4-en-2-amine can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert this compound into its corresponding amine.

Substitution: Substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are used.

Substitution: Various halides and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidation can produce aldehydes, ketones, or carboxylic acids.

Reduction: Reduction typically yields the corresponding amine.

Substitution: Substitution reactions can lead to the formation of different benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-Benzylpent-4-en-2-amine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biological studies to investigate the effects of amines on biological systems.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-Benzylpent-4-en-2-amine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and influencing biological processes. The exact mechanism depends on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

N-Benzylpent-4-en-2-amine;hydrochloride is similar to other benzylamine derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

Benzylamine: A simpler amine without the pent-4-en-2-amine moiety.

N-Benzyl-2-aminopentane: A structural isomer with a different arrangement of atoms.

These compounds share the benzyl group but differ in their chemical structure and properties, leading to different applications and reactivity.

Biologische Aktivität

N-Benzylpent-4-en-2-amine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is derived from benzylamine, a common precursor in organic synthesis. The compound exhibits a unique structural configuration that contributes to its biological properties. Its chemical formula is C18H21N⋅HCl .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Monoamine Oxidase Inhibition : Similar to benzylamine, this compound may interact with monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation .

- Antimicrobial Properties : Research indicates that derivatives of benzylamine possess antimicrobial activity. The presence of the benzyl group enhances the lipophilicity of the molecule, facilitating its penetration into microbial membranes .

- Cytotoxic Effects : Some studies suggest that compounds similar to N-Benzylpent-4-en-2-amine can induce cytotoxicity in cancer cell lines, potentially through apoptosis or necrosis mechanisms .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-Benzylpent-4-en-2-amine against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies on human cancer cell lines demonstrated that N-Benzylpent-4-en-2-amine exhibits cytotoxic effects, leading to a reduction in cell viability. The mechanism was linked to the induction of oxidative stress and subsequent apoptotic pathways.

Discussion

The biological activity of this compound showcases its potential as a therapeutic agent. Its ability to inhibit monoamine oxidase suggests applications in treating mood disorders, while its antimicrobial properties could be harnessed in developing new antibiotics.

Future Directions

Further research is warranted to explore the pharmacokinetics and long-term effects of this compound. Investigations into its structure-activity relationships (SAR) will be crucial for optimizing its efficacy and safety profile.

Eigenschaften

IUPAC Name |

N-benzylpent-4-en-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-3-7-11(2)13-10-12-8-5-4-6-9-12;/h3-6,8-9,11,13H,1,7,10H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNXKJBIIIKNNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)NCC1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.